molecular formula C11H13BrN2O5 B15176518 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil CAS No. 91897-94-8

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil

Cat. No.: B15176518
CAS No.: 91897-94-8
M. Wt: 333.13 g/mol
InChI Key: CREULSUQBQXJNJ-NSCUHMNNSA-N
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Description

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly as antiviral agents. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Protection and Activation: Protecting groups are often used to prevent unwanted reactions at specific sites. Activation of the uracil ring may be necessary to introduce the bromovinyl group.

    Coupling Reactions:

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the bromovinyl group to a vinyl group.

    Substitution: Nucleophilic substitution reactions at the bromovinyl site.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a simpler vinyl compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and nucleic acids.

    Medicine: Potential antiviral properties, particularly against viruses that rely on nucleoside analogs for replication.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil would involve its interaction with biological targets, such as viral polymerases. The compound may mimic natural nucleosides, leading to the incorporation into viral DNA or RNA, thereby inhibiting replication. The specific molecular targets and pathways would depend on the exact structure and biological context.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil may offer unique advantages, such as improved stability or specificity for certain viral targets, compared to these similar compounds.

Properties

CAS No.

91897-94-8

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

IUPAC Name

[5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)-2-oxopyrimidin-4-yl] acetate

InChI

InChI=1S/C11H13BrN2O5/c1-8(16)19-10-9(2-3-12)6-14(11(17)13-10)7-18-5-4-15/h2-3,6,15H,4-5,7H2,1H3/b3-2+

InChI Key

CREULSUQBQXJNJ-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)OC1=NC(=O)N(C=C1/C=C/Br)COCCO

Canonical SMILES

CC(=O)OC1=NC(=O)N(C=C1C=CBr)COCCO

Origin of Product

United States

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